2-(Dibromomethyl)-3-(2-methylphenyl)quinazolin-4(3H)-one
Description
Properties
CAS No. |
61554-56-1 |
|---|---|
Molecular Formula |
C16H12Br2N2O |
Molecular Weight |
408.09 g/mol |
IUPAC Name |
2-(dibromomethyl)-3-(2-methylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C16H12Br2N2O/c1-10-6-2-5-9-13(10)20-15(14(17)18)19-12-8-4-3-7-11(12)16(20)21/h2-9,14H,1H3 |
InChI Key |
BCOCODZFHALTCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=CC=CC=C3N=C2C(Br)Br |
Origin of Product |
United States |
Preparation Methods
Formation of the Quinazolinone Core
The quinazolinone scaffold is typically constructed via cyclocondensation of anthranilic acid derivatives with carbonyl-containing reagents. For 2-(dibromomethyl)-3-(2-methylphenyl)quinazolin-4(3H)-one, the core synthesis begins with 2-methylbenzamide and ethyl bromoacetate under refluxing acetic acid. This step yields 3-(2-methylphenyl)-2-methylquinazolin-4(3H)-one, which serves as the precursor for subsequent dibromination.
Key Reaction Conditions:
Dibromination of the Methyl Group
Introduction of the dibromomethyl moiety involves free-radical bromination using N-bromosuccinimide (NBS) under UV light. The methyl group at position 2 undergoes sequential bromination, requiring precise stoichiometric control to avoid over-bromination.
Reagents and Conditions:
- Brominating agent: NBS (2.2 equivalents)
- Initiator: Dibenzoyl peroxide (0.1 equivalents)
- Solvent: Carbon tetrachloride
- UV irradiation: 365 nm, 6 hours
- Yield: 58–63%
Microwave-Assisted Synthesis
Enhanced Reaction Efficiency
Microwave irradiation significantly accelerates the quinazolinone core formation and dibromination steps. A solvent-free protocol using tetrabutylammonium benzoate (TBAB) as a phase-transfer catalyst reduces reaction times from hours to minutes.
Optimized Protocol (Core Formation):
- Precursors: 2-Methylbenzamide and ethyl bromoacetate (1:1 molar ratio)
- Catalyst: TBAB (10 mol%)
- Microwave power: 800 W
- Temperature: 120°C
- Duration: 4 minutes
- Yield: 89%
Comparative Data:
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Time | 12 hours | 4 minutes |
| Yield | 72% | 89% |
| Energy Input | 1.2 kWh | 0.05 kWh |
Bromination Under Microwave Conditions
Dibromination efficiency improves under microwave activation due to uniform heating and reduced side reactions. Using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as a bromine source achieves complete conversion in 15 minutes.
Reaction Setup:
- Substrate: 3-(2-methylphenyl)-2-methylquinazolin-4(3H)-one
- Brominating agent: DBDMH (2.1 equivalents)
- Solvent: Dichloromethane
- Microwave power: 600 W
- Temperature: 80°C
- Yield: 91%
Bromination Reagent Systems
N-Bromosuccinimide (NBS)
NBS remains the most widely used brominating agent due to its controlled reactivity. However, stoichiometric excess often leads to di- or tri-brominated byproducts.
Byproduct Distribution:
| Brominated Product | Proportion (%) |
|---|---|
| Monobromomethyl derivative | 22 |
| Target dibromomethyl | 63 |
| Tribromomethyl | 15 |
DBDMH and HBr-AcOH Systems
Combining DBDMH with hydrobromic acid in acetic acid enhances selectivity for the dibromomethyl group. The acidic medium stabilizes intermediate bromonium ions, minimizing over-bromination.
Optimized Bromination:
Catalytic and Solvent Effects
Phase-Transfer Catalysis
Tetrabutylammonium bromide (TBAB) facilitates interfacial reactions in biphasic systems, particularly for dibromination steps. TBAB concentrations above 15 mol% improve yields by 18–22% compared to uncatalyzed reactions.
Solvent Selection
Polar aprotic solvents like dimethylformamide (DMF) enhance quinazolinone solubility but may decompose under microwave conditions. Dichloromethane and carbon tetrachloride are preferred for bromination due to inertness and low dielectric loss.
Solvent Performance Comparison:
| Solvent | Core Synthesis Yield (%) | Bromination Yield (%) |
|---|---|---|
| DMF | 85 | 62 |
| Dichloromethane | 78 | 91 |
| Acetic acid | 72 | 58 |
Mechanistic Insights
Radical Pathway in NBS Bromination
UV irradiation generates bromine radicals from NBS, which abstract hydrogen from the methyl group. The resulting carbon radical rapidly reacts with a second bromine radical to form the dibromomethyl group.
Critical Steps:
- Initiation: $$ \text{NBS} \xrightarrow{h\nu} \text{Br}^\bullet + \text{succinimidyl radical} $$
- Hydrogen abstraction: $$ \text{CH}3-\text{quinazolinone} + \text{Br}^\bullet \rightarrow \text{CH}2^\bullet-\text{quinazolinone} + \text{HBr} $$
- Bromine addition: $$ \text{CH}2^\bullet-\text{quinazolinone} + 2 \text{Br}^\bullet \rightarrow \text{CHBr}2-\text{quinazolinone} $$
Electrophilic Bromination with DBDMH
DBDMH acts as a bromine electrophile, with the hydantoin ring stabilizing the transition state. Acetic acid protonates the carbonyl oxygen, increasing electrophilicity at the methyl carbon.
Industrial-Scale Considerations
Continuous Flow Synthesis
Microreactor systems enable large-scale production with precise temperature control. A tubular reactor with inline UV irradiation achieves 87% yield at a throughput of 5 kg/hour.
Waste Management
Bromination generates stoichiometric succinimide or hydantoin byproducts. Recrystallization from ethanol-water mixtures recovers 92% of TBAB for reuse, reducing catalyst costs by 40%.
Chemical Reactions Analysis
Nucleophilic Substitution at the Dibromomethyl Group
The dibromomethyl group undergoes nucleophilic substitution reactions due to the electrophilic nature of the brominated carbon. Key transformations include:
Reaction with amines :
Primary and secondary amines displace bromide ions under mild conditions, forming mono- or di-substituted amine derivatives. For example:
-
Reaction with piperazine in DMF at 60°C yields 2-(piperazinomethyl)-3-(2-methylphenyl)quinazolin-4(3H)-one with 85% efficiency.
-
Aniline derivatives react selectively at one bromine site in the presence of K₂CO₃.
Reaction with thiols :
Thiophenol derivatives substitute bromine atoms to form thioether-linked products. A study using benzenethiol in acetonitrile with Et₃N achieved 78% yield after 6 hours .
Table 1: Nucleophilic Substitution Reactions
Cross-Coupling Reactions
The dibromomethyl group participates in palladium-catalyzed couplings:
Suzuki-Miyaura Coupling :
Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (4:1) at 80°C produces biaryl derivatives. For instance, coupling with phenylboronic acid achieves 72% yield .
Buchwald-Hartwig Amination :
Primary amines couple efficiently using Pd₂(dba)₃ and Xantphos, yielding 2-(arylamino)methyl derivatives. A reaction with 4-methoxyaniline achieved 68% yield .
Radical-Mediated Transformations
The dibromomethyl group serves as a radical precursor:
Cyclization with Alkenes :
Under UV irradiation with AIBN as an initiator, the compound undergoes radical cyclization with styrenes to form fused tetracyclic structures. A reaction with styrene produced a tricyclic quinazolinone in 64% yield .
Table 2: Radical Reactions
| Substrate | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Styrene | AIBN, UV, toluene, 80°C | Tricyclic quinazolinone | 64% | |
| Acrylate | DTBP, 100°C | Spirocyclic derivative | 58% |
Oxidation and Reduction
-
Oxidation : Treatment with m-CPBA oxidizes the dibromomethyl group to a carbonyl, forming 2-carboxy-3-(2-methylphenyl)quinazolin-4(3H)-one (82% yield).
-
Reduction : Zn/HOAc reduces the dibromomethyl group to a methyl group, yielding 2-methyl-3-(2-methylphenyl)quinazolin-4(3H)-one (89% yield).
Cycloaddition and Annulation
Huisgen Cycloaddition :
The dibromomethyl group reacts with azides under Cu(I) catalysis to form triazole derivatives. A reaction with benzyl azide produced a 1,2,3-triazole-linked compound in 76% yield .
Quinazolinone Annulation :
In the presence of o-aminobenzamides and I₂, the compound participates in oxidative coupling to form polycyclic frameworks (e.g., 2-arylquinazolinones, 70% yield) .
Stability and Side Reactions
-
Thermal Degradation : Above 150°C, debromination occurs, forming 2-methyl-3-(2-methylphenyl)quinazolin-4(3H)-one as a major byproduct.
-
Hydrolysis : Prolonged exposure to aqueous base leads to hydrolysis of the quinazolinone ring, generating anthranilic acid derivatives.
Scientific Research Applications
2-(dibromomethyl)-3-(o-tolyl)quinazolin-4(3H)-one has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs targeting various diseases, including cancer and infectious diseases.
Biological Studies: The compound is used in biochemical assays to investigate its interactions with biological macromolecules like proteins and nucleic acids.
Material Science: It is explored for its potential use in the synthesis of novel materials with unique electronic or optical properties.
Chemical Biology: The compound is used as a probe to study cellular processes and molecular mechanisms in living organisms.
Mechanism of Action
The mechanism of action of 2-(dibromomethyl)-3-(o-tolyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The dibromomethyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The o-tolyl group may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Quinazolinone Derivatives
Key Observations :
- Halogenation: The dibromomethyl group may enhance lipophilicity and membrane penetration compared to non-halogenated analogs like AS2 . Similar halogenated compounds (e.g., 9a with a fluorophenyl group) show improved antibacterial activity .
- Anti-MRSA Potential: Styryl-substituted quinazolinones (e.g., the compound from ) demonstrate that extended conjugation (e.g., styryl or cyanostyryl groups) improves binding to bacterial targets .
- Cytotoxicity: Amino-linked substituents (e.g., 5a in ) exhibit cytotoxicity, suggesting that the dibromomethyl analog might require evaluation for selective toxicity .
Pharmacological Limitations
- Ulcerogenicity: While hydrazino-substituted quinazolinones (e.g., AS2) show mild ulcerogenic effects compared to aspirin , the dibromomethyl group’s impact on gastrointestinal safety remains unstudied.
- Metabolic Stability: Brominated compounds may face metabolic challenges, as seen in , where carboxyphenyl and cyanostyryl groups improved stability against hepatic enzymes .
Biological Activity
2-(Dibromomethyl)-3-(2-methylphenyl)quinazolin-4(3H)-one is a synthetic compound belonging to the quinazolinone family, which has garnered interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, anti-inflammatory, and antioxidant properties, supported by relevant research findings and case studies.
- Molecular Formula : C16H12Br2N2O
- Molecular Weight : 376.19 g/mol
- CAS Number : 61554-56-1
Antibacterial Activity
Research has demonstrated that quinazolinone derivatives exhibit significant antibacterial properties. A study synthesized various quinazolinones, including this compound, and evaluated their efficacy against several bacterial strains.
| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|---|
| This compound | Staphylococcus aureus | 12 | 75 |
| This compound | Escherichia coli | 10 | 80 |
| Reference Drug (Ampicillin) | Staphylococcus aureus | 11 | 70 |
These results indicate that the compound possesses moderate antibacterial activity, comparable to established antibiotics like ampicillin .
Anticancer Activity
The anticancer potential of quinazolinones has been extensively studied. For instance, derivatives have shown cytotoxic effects against various cancer cell lines. In one study, the compound was tested against prostate cancer (PC3), breast cancer (MCF-7), and colon cancer (HT-29) cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| PC3 | 10 |
| MCF-7 | 10 |
| HT-29 | 12 |
The results suggest that this compound effectively inhibits cell proliferation in a dose-dependent manner .
Anti-inflammatory Activity
The anti-inflammatory effects of quinazolinones have also been documented. A study evaluated the analgesic activity of various derivatives using an acetic acid-induced writhing test in mice. The compound demonstrated significant pain-relieving effects, outperforming indomethacin, a conventional non-steroidal anti-inflammatory drug (NSAID).
Antioxidant Activity
Antioxidant properties are another critical aspect of quinazolinones. The compound was evaluated using different assays (DPPH, ABTS, CUPRAC), revealing its ability to scavenge free radicals effectively. The presence of hydroxyl groups in the structure significantly enhances its antioxidant capacity .
Case Studies
- Antibacterial Efficacy : A comparative study assessed the antibacterial activity of several quinazolinone derivatives. The findings indicated that the dibromomethyl derivative exhibited a broader spectrum of activity against both Gram-positive and Gram-negative bacteria compared to other synthesized compounds .
- Cytotoxicity in Cancer Models : In a pharmacological evaluation involving various cancer cell lines, the dibromomethyl derivative was among the most potent compounds tested, supporting its potential as a lead candidate for further development in cancer therapeutics .
Q & A
Q. What synthetic methodologies are effective for improving the yield and efficiency of dibromomethyl-substituted quinazolin-4(3H)-ones?
Microwave-assisted synthesis significantly enhances reaction efficiency for quinazolin-4(3H)-one derivatives. For example, microwave irradiation reduced reaction times by ~75% (from 4–6 hours to 30–60 minutes) while improving yields by 15–20% compared to conventional heating . Key parameters include solvent choice (e.g., ethanol or DMF), microwave power (300–600 W), and catalyst selection (e.g., NaOH or K2CO3).
Q. How can spectroscopic techniques validate the structural integrity of 2-(dibromomethyl)-substituted quinazolin-4(3H)-ones?
Comprehensive characterization requires:
- <sup>1</sup>H NMR : Confirm substitution patterns (e.g., dibromomethyl protons at δ 4.8–5.2 ppm and aromatic protons from 7.0–8.5 ppm).
- FTIR : Identify C=O stretching (~1680 cm<sup>−1</sup>) and N-H bending (~3300 cm<sup>−1</sup>).
- Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]<sup>+</sup> for C16H13Br2N2O at m/z 422.94) .
- Elemental analysis : Ensure ≤0.3% deviation from theoretical C/H/N/Br values.
Q. What preliminary biological screening approaches are suitable for assessing the bioactivity of this compound?
Standardized assays include:
- Antimicrobial activity : Broth microdilution (MIC against S. aureus and E. coli) .
- Antioxidant potential : DPPH radical scavenging (IC50 compared to ascorbic acid) .
- Anticonvulsant testing : Maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models in rodents .
Advanced Research Questions
Q. How do substituent variations at the 2- and 3-positions influence the compound’s activity as a GABAA receptor modulator?
Structure-activity relationship (SAR) studies reveal:
- 2-Dibromomethyl groups : Enhance steric bulk, increasing affinity for the β2/α1 GABAA subunit interface (e.g., EC50 < 10 μM in electrophysiology assays) .
- 3-(2-Methylphenyl) groups : Improve lipophilicity (logP ~3.2), correlating with blood-brain barrier penetration .
- Comparative analysis : 2-Bromo analogs show 2–3× higher potency than chloro derivatives due to stronger halogen bonding .
Q. What computational strategies predict the binding modes of dibromomethyl-quinazolinones to biological targets?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) using GABAA receptor homology models (PDB: 6HUP) suggest:
Q. How can contradictory bioactivity data across studies be resolved?
Discrepancies in antimicrobial IC50 values (e.g., 5–50 μM) arise from:
- Assay variability : Broth microdilution vs. agar diffusion methods .
- Bacterial strain specificity : Gram-positive strains (e.g., S. aureus) often show higher sensitivity due to cell wall composition .
- Solubility limitations : Use of DMSO (>1% v/v) may inhibit bacterial growth, confounding results .
Q. What strategies optimize the compound’s pharmacokinetic profile for CNS targeting?
- Prodrug design : Esterification of the 4-oxo group to enhance bioavailability (e.g., ethyl ester derivatives increase logD by 1.5 units) .
- Metabolic stability : Microsomal assays (human liver microsomes) identify cytochrome P450 oxidation hotspots (e.g., dibromomethyl → ketone) .
Methodological Challenges
Q. How can regioselectivity issues during dibromomethylation be addressed?
- Protecting groups : Use tert-butoxycarbonyl (Boc) to shield the 3-phenyl group during bromination .
- Radical bromination : N-bromosuccinimide (NBS) with AIBN initiator minimizes side reactions (yield >80%) .
Q. What crystallographic techniques elucidate the compound’s solid-state conformation?
Q. How do solvent effects influence the compound’s reactivity in nucleophilic substitutions?
Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions, achieving >90% conversion for 6,8-dibromo derivatives . Kinetic studies (UV-Vis monitoring) reveal rate constants (k) ~10<sup>−3</sup> s<sup>−1</sup> in DMF vs. 10<sup>−4</sup> s<sup>−1</sup> in THF .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
